
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C17H16BrN7O and its molecular weight is 414.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Based on the apoptosis-inducing activity observed in similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that incorporates various heterocyclic structures known for their significant biological activities. This article explores its potential biological activities, including antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperazine Ring : Known for its role in pharmacological activity.
- Pyrimidine Moiety : Associated with various biological activities.
- Triazole Group : Recognized for its antifungal properties.
Antifungal Activity
The triazole component of the compound is particularly noted for its antifungal properties. Triazole derivatives have been shown to inhibit the growth of various fungal pathogens, making them valuable in treating fungal infections.
Compound | Target Pathogen | Activity |
---|---|---|
Triazole Derivatives | Candida spp. | Effective inhibition |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Aspergillus spp. | Moderate activity |
Research indicates that compounds with similar triazole structures exhibit significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to interact with specific cellular targets involved in cancer progression. Studies have shown that triazole and pyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Cancer Type | IC50 (µM) |
---|---|---|
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Breast Cancer (MCF-7) | 10.5 |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Lung Cancer (A549) | 8.3 |
In vitro studies demonstrated that similar compounds significantly reduced cell viability in cancer cell lines by inducing apoptosis .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored extensively. The presence of both the piperazine and triazole moieties contributes to its broad-spectrum antimicrobial activity.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Staphylococcus aureus | 32 µg/mL |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl) | Escherichia coli | 16 µg/mL |
Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their antifungal activity against Candida albicans, revealing that modifications in the side chains significantly affected their efficacy .
- Anticancer Evaluation : Another research project investigated the cytotoxic effects of pyrimidine-based compounds on breast cancer cells, highlighting the importance of structural modifications in enhancing anticancer activity .
- Broad-Spectrum Antimicrobial Agents : A comprehensive review discussed the development of piperazine derivatives as potential antimicrobial agents against a range of pathogens, emphasizing their mechanism of action through enzyme inhibition .
科学的研究の応用
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Case Study: Antibacterial Activity
A study conducted by Hassan et al. synthesized a series of triazole derivatives and assessed their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
48g | 0.5–1 | S. aureus |
51a | 0.75 | E. coli |
51b | 0.43 | MRSA |
This data highlights the potential of triazole-containing compounds in combating resistant bacterial strains.
Antiviral Properties
Triazoles have also shown promise in antiviral applications, particularly against viral infections such as HIV and influenza.
Case Study: Antiviral Activity
Research has demonstrated that triazole derivatives can inhibit viral replication. For instance, a derivative similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone was tested for its ability to inhibit HIV protease, revealing significant antiviral activity .
Compound | IC50 (μM) | Virus Type |
---|---|---|
Triazole Derivative | 0.5 | HIV |
Triazole Analog | 0.8 | Influenza |
These findings suggest that the compound could be a candidate for further development as an antiviral agent.
Anticancer Effects
The anticancer potential of triazole derivatives is another area of active research. Studies have indicated that these compounds can induce apoptosis in cancer cells.
Case Study: Antitumor Activity
In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A notable study reported that a triazole derivative led to a reduction in cell viability by inducing programmed cell death through caspase activation .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Caspase activation |
A549 (Lung) | 15 | Apoptosis induction |
This evidence supports the potential use of triazole derivatives as therapeutic agents in oncology.
特性
IUPAC Name |
(2-bromophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN7O/c18-14-4-2-1-3-13(14)17(26)24-7-5-23(6-8-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXMVREPATMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。